molecular formula C11H8O4 B6258353 methyl 4-oxo-4H-chromene-6-carboxylate CAS No. 1174710-07-6

methyl 4-oxo-4H-chromene-6-carboxylate

Cat. No.: B6258353
CAS No.: 1174710-07-6
M. Wt: 204.2
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Description

Methyl 4-oxo-4H-chromene-6-carboxylate is a chromene derivative characterized by a benzopyran-4-one core with a methyl ester substituent at position 5. Chromenes are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

CAS No.

1174710-07-6

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Protonation and Activation : The β-keto ester undergoes protonation at the carbonyl oxygen, enhancing its electrophilicity.

  • Electrophilic Substitution : The activated β-keto ester reacts with the phenolic hydroxyl groups at positions 2 and 4 of methyl 2,4-dihydroxybenzoate, forming a C–C bond.

  • Cyclization and Dehydration : Intramolecular cyclization generates the chromene ring, followed by dehydration to yield the 4-oxo-4H-chromene core.

Optimization and Catalysts

Traditional Pechmann condensations use concentrated sulfuric acid (H₂SO₄) at 0–5°C, achieving yields of 60–70%. However, modern adaptations employ Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids to enhance efficiency:

CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Neat0–54–665
FeCl₃·6H₂OEthanolReflux278
[BMIM]HSO₄Solvent-free801.585

Lewis acids reduce side reactions, such as ester hydrolysis, while ionic liquids enable solvent-free conditions, simplifying purification.

Cyclization of Schiff Base Intermediates

Schiff base formation and subsequent cyclization, as demonstrated in the synthesis of benzo[b]chromeno[2,3-e][1,diazepin-13(6H)-one, can be modified for chromene carboxylates:

  • Schiff Base Synthesis : Reacting 4-oxo-4H-chromene-3-carbaldehyde with methyl 3-aminobenzoate forms a Schiff base.

  • Cyclization : Heating the Schiff base in glacial acetic acid induces intramolecular cyclization, forming the chromene ring.

  • Oxidation : Air oxidation converts dihydro intermediates to the fully aromatic system.

This method, while versatile, is less efficient for carboxylate derivatives (yields: 40–55%) due to competing side reactions.

Acetylenic Ester-Based Synthesis

The patent RU2468018C1 describes a novel approach using acetylenic esters (e.g., dimethyl acetylenedicarboxylate) to construct chromene derivatives:

  • Base-Catalyzed Addition : 1,2,3,4-Tetrahydro-10H-chromeno[3,2-c]pyridin-10-one reacts with dimethyl acetylenedicarboxylate in methanol at room temperature.

  • Cycloaddition : The acetylenic ester participates in a [2+2] cycloaddition, forming the chromene skeleton.

  • Esterification : In situ methylation completes the synthesis.

This method achieves yields of 70–75% under mild conditions, making it a promising green chemistry alternative.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Pechmann CondensationHigh scalability, one-pot synthesisHarsh conditions, moderate yields65–85
Vilsmeier-Haack RouteSelective functionalizationMulti-step, low yields50–60
Schiff Base CyclizationModular designComplex purification40–55
Acetylenic Ester MethodMild conditions, high efficiencySpecialized reagents required70–75

Mechanistic Insights and Side Reactions

  • Ring-Opening Reactions : The chromene ring is prone to hydrolysis under strongly acidic or basic conditions, necessitating pH control.

  • Ester Hydrolysis : Prolonged exposure to moisture or acids can hydrolyze the methyl ester to carboxylic acid derivatives.

  • Polymerization : Acetylenic esters may undergo undesired polymerization without strict temperature regulation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H-chromene-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 4-oxo-4H-chromene-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating diseases like cancer and infections.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-chromene-6-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 5006-44-0)
  • Structure : Carboxylic acid at position 2 and methyl at position 6.
  • Properties : Higher polarity than the target compound due to the carboxylic acid group, reducing lipid solubility. This may limit its bioavailability .
  • Applications : Often used as an intermediate for synthesizing esters or amides.
Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate (CAS 27455-31-8)
  • Structure : Chlorine at position 6 and methyl ester at position 2.
  • Higher molecular weight (238.62 g/mol) and lipophilicity compared to the target compound .
  • Applications : Chlorinated chromenes are explored for enhanced antimicrobial activity.
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid (CAS 1774901-87-9)
  • Structure : Chlorine at position 6, methyl groups at positions 4 and 7, and carboxylic acid at position 3.
  • Properties : Steric hindrance from the 4,7-dimethyl groups may reduce metabolic degradation. The carboxylic acid group offers hydrogen-bonding capability, influencing target binding .

Functional Group Comparisons

Compound Position 6 Substituent Position 4 Core Key Functional Differences
Target Compound Methyl ester 4-oxo Balanced lipophilicity for drug delivery
6-Methyl-2-carboxylic acid Methyl 4-oxo Higher polarity, lower bioavailability
6-Chloro-2-carboxylate Chlorine 4-oxo Enhanced reactivity and lipophilicity
6-Formyl-8-methoxy-4-carboxylate Formyl, methoxy 2-oxo Electron-withdrawing groups alter ring electronics

Physicochemical Properties

Property Target Compound 6-Methyl-2-carboxylic acid 6-Chloro-2-carboxylate
Molecular Formula C₁₁H₁₀O₄ C₁₁H₈O₄ C₁₁H₇ClO₄
Molecular Weight (g/mol) 206.19 204.18 238.62
Boiling Point Not reported Not reported 356.6°C
Storage Conditions 2–8°C 2–8°C Not reported

The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives, favoring passive diffusion across biological membranes . Chlorinated analogs exhibit higher molecular weights and boiling points due to increased van der Waals interactions .

Q & A

Q. What are the established synthetic routes for methyl 4-oxo-4H-chromene-6-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via condensation reactions using precursors like substituted chromones or coumarins. A common method involves acid-catalyzed cyclization of phenolic esters with activated methylene groups. For example, hexamethylenetetramine in the presence of acetic acid under reflux conditions has been used for analogous chromene derivatives . Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., sulfuric acid vs. p-toluenesulfonic acid), and reaction time. Crystallization from ethanol/water mixtures typically yields pure products, with yields improved by slow cooling rates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Expect a singlet for the methyl ester (δ ~3.8–3.9 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The 4-oxo group deshields adjacent protons, causing distinct splitting patterns.
  • ¹³C NMR : Peaks for the ester carbonyl (δ ~165–170 ppm), lactone carbonyl (δ ~175–180 ppm), and aromatic carbons (δ ~110–160 ppm).
  • IR : Strong absorption bands for ester C=O (~1720 cm⁻¹) and lactone C=O (~1680 cm⁻¹). X-ray crystallography (as used for structurally related compounds like 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde) provides definitive confirmation of stereochemistry and substituent positioning .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?

Contradictions in bioactivity data often arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized assays : Use multiple cell lines (e.g., MCF-7 for anticancer activity) and orthogonal techniques (e.g., fluorescence-based vs. colorimetric assays).
  • Purity validation : HPLC with UV/Vis detection (≥95% purity) to exclude interference from synthetic byproducts .
  • Computational modeling : Molecular docking to predict binding modes with targets like COX-2 or topoisomerases, cross-referenced with experimental IC₅₀ values .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic addition reactions?

Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 6-position increase electrophilicity at the 4-oxo group, enhancing reactivity toward nucleophiles like amines or hydrazines. Hammett σ constants can predict substituent effects: for example, methyl groups (σ ~-0.17) mildly activate the carbonyl, while chloro substituents (σ ~+0.23) significantly enhance electrophilicity . Computational studies (DFT) on frontier molecular orbitals (HOMO-LUMO gaps) further quantify reactivity trends .

Q. What experimental designs are suitable for comparative studies of antioxidant properties in derivatives?

A split-plot design (as used in antioxidant studies of phenolic compounds) is recommended:

  • Main plots : Derivative groups (e.g., halogenated vs. alkylated).
  • Subplots : Concentration gradients (e.g., 1–100 µM).
  • Replicates : Quadruplicate measurements to account for batch variability. Assays like DPPH radical scavenging and FRAP should be paired with LC-MS to monitor compound stability during testing . Statistical tools like ANOVA with post-hoc Tukey tests identify significant differences (p < 0.05) .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., ester hydrolysis under acidic conditions) require pH monitoring and inert atmospheres .
  • Data Interpretation : Use Hill slope analysis for dose-response curves to distinguish allosteric vs. competitive binding mechanisms in enzyme inhibition studies .
  • Structural Modifications : Introduce bioisosteres (e.g., replacing the methyl ester with a trifluoroethyl group) to enhance metabolic stability while retaining activity .

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